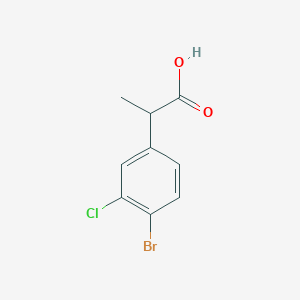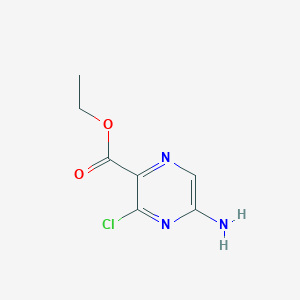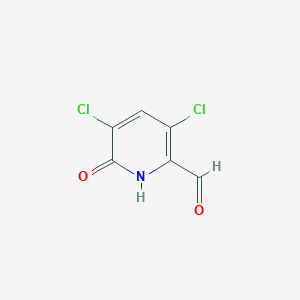
3,5-Dichloro-6-oxo-1,6-dihydropyridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-6-oxo-1,6-dihydropyridine-2-carbaldehyde is a chemical compound with the following structural formula:
C7H4Cl2NO2
It belongs to the pyridine family and contains both aldehyde and chlorinated functional groups. Let’s explore its properties and applications.
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for this compound. One common method involves the condensation of 3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenylamine with an appropriate aldehyde. The reaction proceeds under mild conditions and yields the desired compound .
Industrial Production:: While specific industrial production methods are proprietary, the compound can be synthesized on a larger scale using similar principles.
Analyse Des Réactions Chimiques
Reactivity:: 3,5-Dichloro-6-oxo-1,6-dihydropyridine-2-carbaldehyde undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other derivatives.
Reduction: Reduction of the carbonyl group leads to the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the chlorine atoms.
Major Products:: The major products depend on the specific reaction conditions. For example, oxidation yields the corresponding carboxylic acid, while reduction produces the alcohol.
Applications De Recherche Scientifique
3,5-Dichloro-6-oxo-1,6-dihydropyridine-2-carbaldehyde finds applications in:
Medicine: It may serve as a starting point for drug development due to its structural features.
Chemical Research: Researchers explore its reactivity and potential as a building block for more complex molecules.
Industry: Its derivatives could be used in the synthesis of pharmaceuticals, agrochemicals, or materials.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While no direct analogs are mentioned, further investigation could reveal compounds with similar structures or reactivity patterns.
Propriétés
Formule moléculaire |
C6H3Cl2NO2 |
|---|---|
Poids moléculaire |
192.00 g/mol |
Nom IUPAC |
3,5-dichloro-6-oxo-1H-pyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3Cl2NO2/c7-3-1-4(8)6(11)9-5(3)2-10/h1-2H,(H,9,11) |
Clé InChI |
QMNBTQQTKJSTIV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC(=C1Cl)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride](/img/structure/B12951964.png)
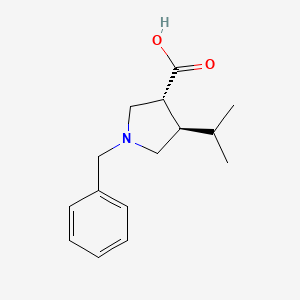
![7-Bromo-2-cyclopropylbenzo[d]thiazole](/img/structure/B12951967.png)


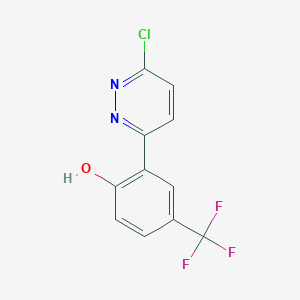
![1'-Methyl-7-(trifluoromethyl)spiro[indoline-3,4'-piperidine]](/img/structure/B12951975.png)
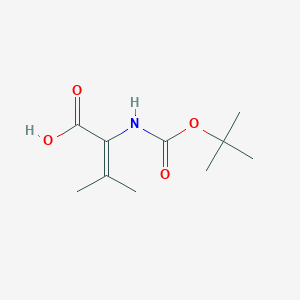
![7-Bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12951979.png)
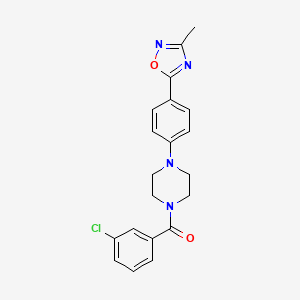
![(S)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B12951988.png)
